molecular formula C25H46ClN B1625221 Tetradecyldimethyl(ethylbenzyl)ammonium chloride CAS No. 27479-29-4

Tetradecyldimethyl(ethylbenzyl)ammonium chloride

Cat. No. B1625221
CAS RN: 27479-29-4
M. Wt: 396.1 g/mol
InChI Key: QPDOMSFIXQWROY-UHFFFAOYSA-M
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Description

Tetradecyldimethyl(ethylbenzyl)ammonium chloride, also known as Benzyldimethyltetradecylammonium chloride (BTDACl), is a quaternary ammonium compound . It is a cationic surfactant and is utilized as a phase transfer catalyst in organic reactions .


Synthesis Analysis

BTDACl may be used in the spectrophotometric determination of cobalt (II) and the preparation of mixed micelle with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .


Molecular Structure Analysis

The molecular formula of Tetradecyldimethyl(ethylbenzyl)ammonium chloride is C25H46ClN . The molecular weight is 396.09 g/mol .


Chemical Reactions Analysis

As a cationic surfactant, BTDACl is utilized as a phase transfer catalyst in organic reactions .


Physical And Chemical Properties Analysis

BTDACl is a cationic surfactant . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Application in Disinfectants Analysis

Tetradecyldimethyl(ethylbenzyl)ammonium chloride, as a cationic surfactant, is used in disinfectants. A study by Merkulova et al. (2020) discusses the use of high-performance liquid chromatography with a charged aerosol detector for determining this compound in disinfectants. The research emphasizes the method's effectiveness in analyzing disinfectants containing this and other cationic surfactants (Merkulova, Ivanova, Salimova, Andreev, & Efimova, 2020).

Role in Organoclays and Industries

Karataş et al. (2013) explored the use of Tetradecyldimethyl(ethylbenzyl)ammonium chloride in forming organoclays with sepiolite. This has implications in various industries like plastics and paints. Their study showed that this surfactant, when adsorbed onto the surface of sepiolite, modifies its spectroscopic features significantly (Karataş, Tekin, & Çelik, 2013).

In Eutectic Mixture Preparation

A study by Shamsuri (2011) investigated the complexation reaction using ammonium-based chloride compounds, including Tetradecyldimethyl(ethylbenzyl)ammonium chloride, for preparing eutectic mixtures. This research provided insights into the thermal properties of these mixtures (Shamsuri, 2011).

Utilization in Corrosion Inhibition

Palomar et al. (2011) researched the application of Tetradecyldimethyl(ethylbenzyl)ammonium chloride as a corrosion inhibitor. Their study found that the molecular structure of this surfactant aids in adsorption onto steel surfaces, thereby inhibiting corrosion (Palomar, Olivares-Xometl, Likhanova, & Pérez-Navarrete, 2011).

Antimicrobial Agent Synthesis

Research by Wang Qing-wen (2012) focused on the synthesis of N,N-Dimethyl tetradecanyl p-vinylbenzyl ammonium chloride as an antimicrobial agent. This compound showed significant antimicrobial effects against various bacteria (Wang Qing-wen, 2012).

In Polymer Nanocomposites

A study by Zhu et al. (2002) involved the use of Tetradecyldimethyl(ethylbenzyl)ammonium chloride in polymer nanocomposites. They researched the thermal stability and flame retardancy of these nanocomposites, providing valuable insights for material science applications (Zhu, Start, Mauritz, & Wilkie, 2002).

Safety And Hazards

BTDACl is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes serious eye irritation .

Future Directions

BTDACl is a general cationic surfactant that is also used as a phase transfer catalyst in various studies . It has been used in the synthesis of triazine containing fluoropolymer with linear dielectric properties, the preparation of mixed micelle with TTAB and tetradecyltriphenylphosphonium bromides, and the preparation of modified analcime zeolite, used in the trace determination of cadmium .

properties

IUPAC Name

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25;/h18-21H,5-17,22-23H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOMSFIXQWROY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872364
Record name N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyldimethyl(ethylbenzyl)ammonium chloride

CAS RN

27479-29-4, 2241747-27-1
Record name Dimethyl ethylbenzyl myristyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, ar-ethyl-N,N-dimethyl-N-tetradecyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)dimethyltetradecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ETHYLBENZYL MYRISTYL AMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B352L6576U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EC Pack, HG Lee, H Jeong, J Lee, DY Jang… - Regulatory Toxicology …, 2023 - Elsevier
Quaternary ammonium compounds (QACs) are widely used in consumer products because of their unique antibacterial properties, and dishwashing detergents are a major source of …
Number of citations: 1 www.sciencedirect.com
S Katib, S Apichai, T Pattananandecha… - Available at SSRN … - papers.ssrn.com
An alternative green analysis procedure was developed to determine benzalkonium chloride (BKC) in pharmaceutical preparations. The determination was based on the ion pair …
Number of citations: 0 papers.ssrn.com

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